(4-Bromophenyl)(methyl)(phenyl)silane
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Overview
Description
(4-Bromophenyl)(methyl)(phenyl)silane is an organosilicon compound that features a silicon atom bonded to a 4-bromophenyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(methyl)(phenyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with methylphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, leading to the formation of different silicon-containing compounds.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield silanols or siloxanes .
Scientific Research Applications
(4-Bromophenyl)(methyl)(phenyl)silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and porous organic polymers, which have applications in catalysis, gas storage, and separation technologies.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the development of novel compounds with potential biological activities, such as antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(methyl)(phenyl)silane in various reactions involves the interaction of the silicon atom with other reactants. In coupling reactions, the silicon atom facilitates the formation of new carbon-carbon bonds through the transfer of electrons. In oxidation and reduction reactions, the silicon atom undergoes changes in its oxidation state, leading to the formation of different silicon-containing products .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)silane: This compound contains four 4-bromophenyl groups bonded to a silicon atom and is used in the synthesis of porous organic polymers.
Bis(4-bromophenyl)methylsilane: This compound has two 4-bromophenyl groups and one methyl group bonded to a silicon atom and is used in similar applications as (4-Bromophenyl)(methyl)(phenyl)silane.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
Properties
CAS No. |
18205-09-9 |
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Molecular Formula |
C13H12BrSi |
Molecular Weight |
276.22 g/mol |
InChI |
InChI=1S/C13H12BrSi/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI Key |
ZDJJKESTOMUZAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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